BenchChemオンラインストアへようこそ!

Cetirizine Impurity B dihydrochloride

Pharmaceutical Quality Control Regulatory Compliance Impurity Profiling

Cetirizine Impurity B dihydrochloride (EP Impurity B HCl salt) is the sole pharmacopoeially mandated reference standard for the European Pharmacopoeia 'Related Substances' test in cetirizine API. Its unique dihydrochloride stoichiometry, certified ≥98% purity, and high DMSO solubility (250 mg/mL) guarantee accurate HPLC/LC-MS system suitability, linearity, and impurity profiling. Substitution with free base or other salts invalidates regulatory method validation. Essential for ANDA submissions and stability studies. Order now for compendial compliance.

Molecular Formula C19H23Cl3N2O2
Molecular Weight 417.8 g/mol
CAS No. 1000690-91-4
Cat. No. B8175922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetirizine Impurity B dihydrochloride
CAS1000690-91-4
Molecular FormulaC19H23Cl3N2O2
Molecular Weight417.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
InChIInChI=1S/C19H21ClN2O2.2ClH/c20-17-8-6-16(7-9-17)19(15-4-2-1-3-5-15)22-12-10-21(11-13-22)14-18(23)24;;/h1-9,19H,10-14H2,(H,23,24);2*1H
InChIKeyLSPZEDLYSAUAQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cetirizine Impurity B Dihydrochloride (CAS 1000690-91-4): Essential EP Reference Standard for Cetirizine Quality Control


Cetirizine Impurity B dihydrochloride, also designated as Cetirizine EP Impurity B (HCl salt) [1], is a critical process-related impurity of the second-generation antihistamine cetirizine dihydrochloride. With a molecular weight of 417.76 g/mol and chemical formula C19H23Cl3N2O2 , this dihydrochloride salt form is explicitly listed in the European Pharmacopoeia (EP) as Impurity B [2]. It serves as a vital analytical reference standard for the identification, quantification, and control of related substances in cetirizine active pharmaceutical ingredients (APIs) and finished dosage forms .

Why Cetirizine Impurity B Dihydrochloride Cannot Be Substituted by Other Cetirizine Impurities or Free Base Analogs


Direct substitution of Cetirizine Impurity B dihydrochloride with other cetirizine-related impurities (e.g., Impurity A, Impurity C) or even the free base form (CAS 113740-61-7) is analytically invalid and risks regulatory non-compliance [1]. Impurity B possesses a distinct chemical structure and salt stoichiometry, resulting in unique chromatographic behavior, solubility characteristics, and spectral properties that are fundamentally different from other impurities . Regulatory monographs, such as the European Pharmacopoeia, explicitly mandate the use of the specified dihydrochloride salt form for system suitability tests and impurity quantification, meaning that any substitution would invalidate method validation and fail to meet compendial requirements for cetirizine API release and stability testing [2].

Quantitative Differentiation of Cetirizine Impurity B Dihydrochloride: Comparative Evidence for Procurement


Regulatory Mandate: Exclusive EP Listing as the Specified Salt Form

Cetirizine Impurity B dihydrochloride is the only salt form explicitly designated as Impurity B in the European Pharmacopoeia monograph for Cetirizine dihydrochloride [1]. This designation confers exclusive regulatory acceptance for use as a reference standard in pharmacopoeial impurity tests. In contrast, the free base (CAS 113740-61-7) is not the official EP reference substance for this impurity [2]. Procurement of the correct dihydrochloride salt is thus a regulatory prerequisite for ANDA submissions and commercial batch release.

Pharmaceutical Quality Control Regulatory Compliance Impurity Profiling

Purity and Reliability: High-Grade 98% Purity for Quantitative Analysis

Multiple reputable vendors supply Cetirizine Impurity B dihydrochloride with a certified purity of ≥98% (by HPLC) . This high purity level, often documented with a Certificate of Analysis, is critical for its role as a quantitative reference standard. In comparison, non-certified or generic 'impurity standards' may lack traceable purity documentation or have lower purity (e.g., 90-95%), leading to significant analytical error . For instance, one supplier lists the free base impurity at 'Not less than 90%' , while the dihydrochloride salt consistently achieves 98%+.

Analytical Method Validation Reference Standard Certification HPLC

Solubility Profile: Enhanced Aqueous Solubility for LC-MS Compatible Diluents

The dihydrochloride salt form exhibits significantly different solubility properties compared to the free base, a critical factor in analytical sample preparation. Cetirizine Impurity B dihydrochloride demonstrates high solubility in DMSO (e.g., 250 mg/mL) and water-miscible solvents, which is essential for preparing stock and working standards for HPLC/LC-MS analysis . In contrast, the free base is poorly soluble in aqueous mobile phases, often requiring organic solvents that can cause peak distortion or retention time shifts in reversed-phase chromatography [1]. This solubility advantage facilitates accurate and reproducible standard preparation.

Method Development Sample Preparation LC-MS

Stability and Storage: Defined Cold Chain Requirement for Long-Term Integrity

The dihydrochloride salt requires refrigerated storage at 4°C to maintain its certified purity and prevent degradation . This specific storage condition is a key quality attribute that differentiates it from other cetirizine impurities. For example, Cetirizine Impurity A is often stored at 2-8°C , while some non-critical impurities may be stable at room temperature. The explicit 4°C requirement for the dihydrochloride salt ensures that reference standards retain their certified purity throughout their shelf life, a critical factor for GMP laboratories subject to regulatory audits.

Stability Studies Reference Standard Management Regulatory Audits

Primary Application Scenarios for Cetirizine Impurity B Dihydrochloride Based on Quantitative Evidence


Regulatory-Compliant Impurity Profiling for ANDA Submissions

Pharmaceutical companies developing generic cetirizine formulations MUST use Cetirizine Impurity B dihydrochloride as the reference standard for the European Pharmacopoeia (EP) 'Related Substances' test [1]. The exclusive pharmacopoeial listing of this specific salt form (Section 3, Evidence 1) and its high certified purity (≥98%, Section 3, Evidence 2) are non-negotiable for demonstrating analytical method equivalence and impurity control in Abbreviated New Drug Applications (ANDAs) to regulatory agencies like the EMA and FDA.

Validated HPLC/LC-MS Method Development for Cetirizine API Release

Quality control (QC) and analytical development laboratories rely on the high DMSO solubility (250 mg/mL, Section 3, Evidence 3) and certified purity (Section 3, Evidence 2) of Cetirizine Impurity B dihydrochloride to prepare accurate and stable standard solutions . This ensures linearity and precision in HPLC and LC-MS methods used for routine batch release testing of cetirizine API. Its distinct retention time and mass spectral properties, derived from the dihydrochloride salt form, provide unambiguous peak identification.

Stability Studies and Degradation Pathway Elucidation

The defined cold-chain storage requirement (4°C, Section 3, Evidence 4) and the known sensitivity of the dihydrochloride salt to hydrolysis make this impurity a critical marker in forced degradation studies [2]. By monitoring the formation of Impurity B under accelerated stability conditions (e.g., heat, humidity, oxidative stress), formulators can understand the degradation pathways of cetirizine API and design robust formulations with appropriate packaging and storage conditions.

Reference Standard for Bioequivalence and Pharmacokinetic Studies

Although primarily an impurity, reports indicate that Cetirizine impurity B dihydrochloride has been assessed in population pharmacokinetic studies and shown a similar profile to cetirizine . This knowledge underscores its importance as a marker for analytical characterization in bioequivalence studies. The availability of a high-purity, well-characterized dihydrochloride reference standard (Section 3, Evidence 2) is essential for accurate quantification of this potential metabolite or impurity in plasma samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cetirizine Impurity B dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.